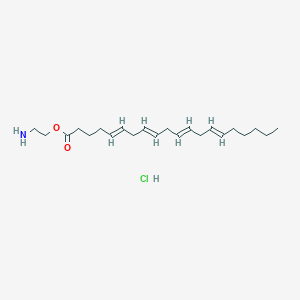

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-arachidonoyl ethanolamine, also known as virodhamine, is an endocannabinoid and a nonclassic eicosanoid derived from arachidonic acid. It is formed by the ester linkage of arachidonic acid and ethanolamine. This compound acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . It is found in various tissues, including the human hippocampus and peripheral tissues that express CB2 receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-arachidonoyl ethanolamine can be synthesized enzymatically by reacting purified arachidonic acid with ethanolamine in hexane using Novozym 435 lipase . The process involves enriching arachidonic acid from arachidonic acid-rich oil through urea inclusion and silver nitrate solution fractionation . The enriched arachidonic acid is then reacted with ethanolamine to form O-arachidonoyl ethanolamine with high yield and purity .

Industrial Production Methods

The industrial production of O-arachidonoyl ethanolamine follows similar principles as the laboratory synthesis but on a larger scale. The use of biocatalysts like Novozym 435 lipase ensures scalability and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

O-arachidonoyl ethanolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.

Substitution: Substitution reactions can occur at the ethanolamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the ester linkage .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of O-arachidonoyl ethanolamine, which can have different biological activities .

Wissenschaftliche Forschungsanwendungen

O-arachidonoyl ethanolamine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and amidation reactions.

Biology: It serves as a tool to investigate the endocannabinoid system and its role in various physiological processes.

Wirkmechanismus

O-arachidonoyl ethanolamine exerts its effects by interacting with cannabinoid receptors. It acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . The interaction with these receptors modulates various signaling pathways, including those involved in pain perception, inflammation, and immune response . The compound also influences the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Anandamide (N-arachidonoylethanolamine): Similar to O-arachidonoyl ethanolamine but with an amide linkage instead of an ester linkage.

2-arachidonoylglycerol (2-AG): Another endocannabinoid with a glycerol backbone instead of ethanolamine.

Oleamide: A fatty acid amide with similar biological activities.

Uniqueness

O-arachidonoyl ethanolamine is unique due to its ester linkage, which distinguishes it from other endocannabinoids like anandamide and 2-arachidonoylglycerol . This unique structure results in different receptor binding affinities and biological activities, making it a valuable compound for research and therapeutic applications .

Eigenschaften

Molekularformel |

C22H38ClNO2 |

|---|---|

Molekulargewicht |

384.0 g/mol |

IUPAC-Name |

2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride |

InChI |

InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6+,10-9+,13-12+,16-15+; |

InChI-Schlüssel |

BNTZVCDZOZGRSZ-RNQKAMQASA-N |

Isomerische SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN.Cl |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)

![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)

![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)